Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

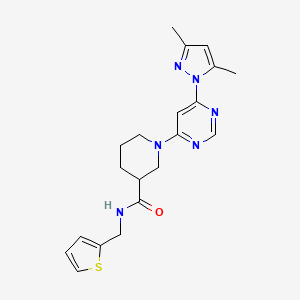

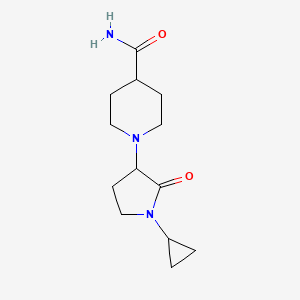

Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one is a chemical compound with the molecular formula C17H12N2O . It is a type of chalcone, a class of compounds that have shown a wide array of biological activities .

Synthesis Analysis

The synthesis of chalcones like this compound can be achieved through the Claisen–Schmidt condensation reaction . This involves the reaction of acetophenone with quinoxaline-6-carbaldehyde in an alkaline medium at room temperature . The reaction is followed by the addition of distilled water and chloridric acid 10% for total precipitation of the compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a phenyl group, a quinoxalin-6-yl group, and a prop-2-en-1-one group . The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications

1. Antileishmanial Activity

Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one derivatives have been explored for their antileishmanial activity. A study by (Burguete et al., 2008) found that certain derivatives exhibited significant in vitro activity against amastigotes of Leishmania amazonensis, highlighting their potential in treating leishmaniasis.

2. Anticancer Activity

These compounds have also shown promise in anticancer research. A study conducted by (El Rayes et al., 2019) synthesized derivatives that demonstrated antiproliferative activity against human HCT-116 and MCF-7 cell lines. This indicates their potential as therapeutic agents in cancer treatment.

3. Application in Organic Electronics

In the field of organic electronics, derivatives of this compound have been utilized. (Yin et al., 2016) reported the synthesis of new quinoxaline-containing compounds for use as electron transport materials in blue phosphorescent organic light-emitting diodes.

4. Corrosion Inhibition

These compounds have also been investigated for their role in corrosion inhibition. (Olasunkanmi et al., 2015) found that quinoxalin-6-yl derivatives acted as effective corrosion inhibitors for mild steel in hydrochloric acid, suggesting applications in material protection.

5. Pesticidal Activities

The pesticidal properties of quinoxaline derivatives have been examined as well. (Liu et al., 2020) synthesized novel quinoxaline derivatives showing herbicidal, fungicidal, and insecticidal activities, indicating their potential as agricultural chemicals.

6. Antimicrobial Activity

These compounds have been synthesized and tested for antimicrobial activity. (Kumar et al., 2014) demonstrated that certain derivatives possess substantial activity against various microbial strains.

7. Anti-inflammatory and Antioxidant Activities

Studies like the one conducted by (Burguete et al., 2007) have explored the anti-inflammatory and antioxidant potential of these derivatives, showing inhibition of carrageenin-induced rat paw edema and significant scavenging activities.

properties

IUPAC Name |

(E)-1-phenyl-3-quinoxalin-6-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(14-4-2-1-3-5-14)9-7-13-6-8-15-16(12-13)19-11-10-18-15/h1-12H/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZGULNJUUZRRX-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2989006.png)

![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride](/img/structure/B2989011.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2989013.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)

![3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989018.png)

![1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2989020.png)

![N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2989023.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989024.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)